molecular formula C29H24F3N5O2S B2437783 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536715-73-8

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2437783
CAS No.: 536715-73-8
M. Wt: 563.6
InChI Key: GWIFMYFUQQICFS-UHFFFAOYSA-N
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Description

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a sophisticated chemical compound designed for advanced pharmacological research, primarily serving as a key scaffold in the exploration of kinase inhibition. This pyrimido[5,4-b]indol-4-one derivative is structurally related to known Protein Kinase C Beta (PKCβ) inhibitors , positioning it as a critical tool for investigating intracellular signaling pathways. Its proposed mechanism of action involves competitive binding at the ATP-binding site of kinase targets, thereby modulating phosphorylation events and downstream cellular processes. The compound's design incorporates a 3-(trifluoromethyl)phenyl group to enhance binding affinity and a 4-phenylpiperazine moiety to improve pharmacokinetic properties. Researchers utilize this compound in high-throughput screening assays , structure-activity relationship (SAR) studies to develop novel therapeutics, and as a biochemical probe to decipher the roles of specific kinases in disease models such as cancer, diabetes, and cardiovascular disorders. It is supplied For Research Use Only and is strictly intended for laboratory applications.

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F3N5O2S/c30-29(31,32)19-7-6-10-21(17-19)37-27(39)26-25(22-11-4-5-12-23(22)33-26)34-28(37)40-18-24(38)36-15-13-35(14-16-36)20-8-2-1-3-9-20/h1-12,17,33H,13-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIFMYFUQQICFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC(=C5)C(F)(F)F)NC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the trifluoromethyl group, and the construction of the indole moiety. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Construction of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the indole moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds related to the pyrimidoindole framework demonstrate significant anticancer activity. For example, derivatives of this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The structural features of the compound, particularly the piperazine moiety and the trifluoromethyl group, enhance its interaction with biological targets involved in cancer progression .

Neuropharmacological Effects

The piperazine derivative component suggests potential applications in treating neurological disorders. Compounds with similar structures have shown efficacy as serotonin receptor modulators and dopamine antagonists, indicating that this compound could be explored for its neuropharmacological effects .

Antidepressant Activity

Given the structural similarities to known antidepressants, this compound may exhibit mood-enhancing properties. Research into related piperazine derivatives has shown promise in modulating neurotransmitter systems associated with depression .

Anti-inflammatory Effects

Compounds derived from similar frameworks have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and lipoxygenase (LOX), suggesting that this compound could also be effective in inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets such as COX enzymes and specific neurotransmitter receptors. These studies provide insights into how structural modifications can enhance binding interactions and biological activity .

Clinical Trials

While specific clinical trials involving this exact compound may not be documented yet, related compounds have entered clinical phases targeting cancer and neurological disorders, highlighting a pathway for future research into this derivative's therapeutic potential.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic signaling is impaired, such as in Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

The compound 2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a novel pyrimidoindole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticonvulsant effects. This article provides an in-depth exploration of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrimidoindole core , which is known for various biological activities.
  • A trifluoromethyl group , enhancing lipophilicity and metabolic stability.
  • A phenylpiperazine moiety , often associated with neuroactive properties.

Biological Activity Overview

  • Anticonvulsant Activity
    • The compound has been evaluated for its anticonvulsant properties using various models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. In these studies, it demonstrated significant protective effects against seizures.
    • In a study involving 22 new derivatives, several compounds exhibited high activity in the 6-Hz psychomotor seizure model, indicating their potential as therapeutic agents for epilepsy .
  • Structure-Activity Relationship (SAR)
    • The SAR studies indicated that modifications to the pyrimidoindole structure significantly impact anticonvulsant efficacy. The presence of the trifluoromethyl group was found to be crucial for enhancing activity .
    • Compounds with the pyrrolidine-2,5-dione core were particularly effective, emphasizing the importance of this structural feature in achieving anticonvulsant effects.

Table 1: Summary of Anticonvulsant Activity in Various Models

Compound IDModel UsedDose (mg/kg)Protection ObservedComments
14MES100YesHigh efficacy
23scPTZ300YesSignificant protection observed
196-Hz300YesDelayed onset but long duration

In a systematic evaluation of these compounds, it was observed that most exhibited protective effects at varying doses and time intervals post-administration. For instance, compound 19 showed protection at both 0.5 h and 4 h after administration at a dose of 300 mg/kg .

The proposed mechanism of action for the anticonvulsant activity involves modulation of neuronal voltage-sensitive sodium channels. In vitro studies demonstrated that some derivatives acted as moderate binders to these channels, which are critical targets for many anticonvulsants .

Q & A

Q. What synthetic strategies are effective for constructing the pyrimido[5,4-b]indol-4-one core in this compound?

The synthesis typically involves multi-step protocols:

  • Key steps : Cyclocondensation of indole derivatives with substituted pyrimidine precursors under reflux conditions (e.g., using acetonitrile or DMF as solvents) .
  • Critical intermediates : Thioether-linked 2-oxoethylpiperazine and trifluoromethylphenyl moieties, which are introduced via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography (silica gel, eluent gradients of ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are standard .
    Methodological Tip : Optimize reaction stoichiometry (e.g., 1.2 equivalents of 4-phenylpiperazine) to minimize byproducts like unreacted thiol intermediates.

Q. How can researchers validate the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

  • 1H/13C-NMR : Confirm the presence of characteristic signals, such as the trifluoromethyl group (δ ~120–125 ppm in 13C-NMR) and piperazine protons (δ 2.5–3.5 ppm in 1H-NMR) .
  • Mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 591.68 for [M+H]+) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bonding (e.g., triclinic crystal system with space group P1) .
    Data Contradiction Example : Discrepancies in NOESY correlations vs. X-ray data may indicate dynamic conformational changes in solution.

Advanced Research Questions

Q. How does the electronic nature of the 3-(trifluoromethyl)phenyl group influence bioactivity?

The CF3 group enhances metabolic stability and modulates target binding:

  • Electron-withdrawing effect : Increases electrophilicity of adjacent groups, improving interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Experimental validation : Compare activity of CF3-substituted analogs vs. non-fluorinated derivatives in enzyme inhibition assays (IC50 shifts of 10–100 nM observed in related compounds) .
    Methodological Note : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and rationalize binding affinities.

Q. What strategies mitigate solubility challenges during in vitro assays?

The compound’s low aqueous solubility (due to hydrophobic indole and CF3 groups) requires formulation optimization:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO to avoid cytotoxicity) .
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to enhance bioavailability (e.g., 80% release over 24 hours in PBS) .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve solubility without altering pharmacophores .

Q. How can researchers resolve conflicting SAR data for piperazine-containing analogs?

Structure-activity relationship (SAR) contradictions often arise from off-target effects or assay variability:

  • Case Study : A 2023 study found that N-methylation of the piperazine ring reduced cytotoxicity (IC50 > 50 μM) but improved selectivity for serotonin receptors (Ki < 10 nM) .
  • Resolution Tactics :
    • Perform orthogonal assays (e.g., SPR for binding kinetics, functional cAMP assays).
    • Use molecular docking (AutoDock Vina) to identify critical H-bonding interactions with residues like Asp3.32 in GPCRs .

Analytical and Mechanistic Questions

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hours) and analyze via HPLC-UV (C18 column, acetonitrile/water gradient). Hydrolysis of the sulfanyl group is a major degradation pathway .
  • LC-MS/MS : Detect oxidative metabolites (e.g., sulfoxide derivatives) in simulated hepatic microsomal assays .

Q. How can crystallographic data resolve ambiguities in tautomeric forms?

The pyrimidoindole core may exhibit keto-enol tautomerism:

  • X-ray diffraction : Confirms the dominant tautomer (e.g., 4-keto form) via bond length analysis (C=O at 1.22 Å vs. C–O at 1.36 Å) .
  • Solid-state NMR : Complementary to X-ray data, resolving dynamic equilibria in polymorphic forms .

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